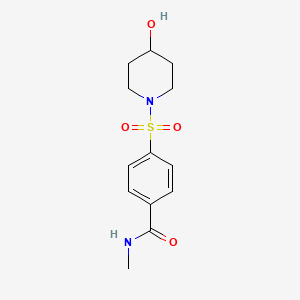![molecular formula C11H11FN2O4 B7541477 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid, also known as Fmoc-Asn(Trt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of asparagine, an amino acid that is commonly found in proteins. Fmoc-Asn(Trt)-OH is used as a building block in peptide synthesis, a technique that is used to create peptides, which are short chains of amino acids. Peptides have a wide range of applications in medicine, biology, and other fields, and Fmoc-Asn(Trt)-OH is an important tool for their creation.
Mechanism of Action
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH does not have a specific mechanism of action, as it is a chemical compound that is used as a building block in peptide synthesis. However, peptides synthesized using 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH can have a wide range of mechanisms of action, depending on their sequence and properties. For example, some peptides may act as enzyme inhibitors, while others may bind to specific receptors or interact with other biomolecules.
Biochemical and Physiological Effects:
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH does not have any biochemical or physiological effects on its own, as it is a chemical compound that is used as a building block in peptide synthesis. However, peptides synthesized using 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH can have a wide range of biochemical and physiological effects, depending on their sequence and properties. For example, some peptides may have antimicrobial activity, while others may have anti-inflammatory or analgesic effects.
Advantages and Limitations for Lab Experiments
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH has some limitations, including its relatively high cost compared to other amino acid derivatives. It is also sensitive to moisture and should be stored in a dry environment to prevent degradation.
Future Directions
There are several future directions for research involving 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH and peptide synthesis. One area of research is the development of new methods for peptide synthesis, including the use of alternative protective groups and coupling reagents. Another area of research is the creation of new peptides with specific properties, such as improved stability, bioavailability, and targeting. Peptide-based therapeutics are also an area of active research, with the potential to treat a wide range of diseases and conditions. Finally, the use of peptides as diagnostic tools is another area of research, with the potential to improve the accuracy and sensitivity of diagnostic tests.
Synthesis Methods
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH can be synthesized using a variety of methods, but the most common one is the Fmoc strategy. This method involves the use of a protective group, called Fmoc, which is attached to the amino group of the asparagine molecule. The Fmoc group protects the amino group from reacting with other reagents, allowing the carboxyl group to be activated and coupled with other amino acids. The trityl group, or Trt, is also used to protect the side chain of the asparagine molecule. The synthesis process involves several steps, including activation of the carboxyl group, coupling with other amino acids, and deprotection of the Fmoc and Trt groups.
Scientific Research Applications
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are important biomolecules that have a wide range of applications, including drug discovery, vaccine development, and diagnostics. 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH is used as a building block in the synthesis of peptides, allowing researchers to create customized peptides with specific sequences and properties. Peptides synthesized using 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH have been used in a variety of applications, including the study of protein-protein interactions, the development of antimicrobial peptides, and the creation of peptide-based therapeutics.
properties
IUPAC Name |
2-[[2-[(4-fluorobenzoyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-8-3-1-7(2-4-8)11(18)14-5-9(15)13-6-10(16)17/h1-4H,5-6H2,(H,13,15)(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSYKPSLIHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)



![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
